Hydrophobicity Differential: Diacetyl-Lysine Exhibits a ~1.6 log Unit Higher logP Than Nα-Acetyl-L-Lysine
The diacetyl-L-lysine free amino acid (AC-Lys(AC)-OH) is substantially more hydrophobic than its closest monoacetyl comparator Nα-acetyl-L-lysine (Ac-Lys-OH, CAS 1946-82-3). Predicted logP for N2,N6-diacetyl-L-lysine is 0.21 (ALOGPS) versus −1.42 (ACD/Labs) for Nα-acetyl-L-lysine, yielding a calculated logP difference of approximately +1.63 log units [1]. This hydrophobicity shift directly impacts reversed-phase HPLC retention and solid-phase extraction recovery, making diacetyl-lysine a chemically distinct entity for analytical method development.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.21 (ALOGPS); logP = −0.89 (ChemAxon) |
| Comparator Or Baseline | Nα-acetyl-L-lysine (CAS 1946-82-3): logP = −1.42 (ACD/Labs); Nε-acetyl-L-lysine (CAS 692-04-6): logP = −1.42 |
| Quantified Difference | ΔlogP ≈ +1.63 to +0.53 (depending on prediction method used) relative to monoacetyl-lysine |
| Conditions | Computational prediction: ALOGPS 2.1 and ACD/Labs Percepta Platform v14.0; validated for neutral species |
Why This Matters
This ~1.6 log unit hydrophobicity difference translates to an approximately 40-fold theoretical increase in octanol-phase partitioning, directly affecting reversed-phase HPLC retention time, SPE recovery, and membrane permeability in cellular assays—parameters that cannot be matched by substituting a monoacetyl-lysine analog.
- [1] MiMeDB. Metabocard for N2,N6-Diacetyllysine (MMDBc0000727): logP 0.21 (ALOGPS), logS −2.6. The Metabolomics Innovation Centre. Available at: https://mimedb.org/metabolites/MMDBc0000727?c=max&d=down View Source
